- Interrupted pyridine hydrogenation: Asymmetric synthesis of δ-lactamsAngewandte Chemie, 2021, 60(12), 6425-6429,
Cas no 958991-06-5 (Methyl 6-oxopiperidine-3-carboxylate)

958991-06-5 structure
Nom du produit:Methyl 6-oxopiperidine-3-carboxylate
Numéro CAS:958991-06-5
Le MF:C7H11NO3
Mégawatts:157.167142152786
MDL:MFCD17016096
CID:820211
PubChem ID:568114
Methyl 6-oxopiperidine-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 6-oxopiperidine-3-carboxylate
- Ethyl 6-oxopiperidine-3-carboxylate
- Piperidin-2-one-5-carboxylic acid, methyl ester
- YORUFIOEZHJAEZ-UHFFFAOYSA-N
- RW3210
- PB22855
- Methyl 6-oxo-3-piperidinecarboxylate #
- ST1040263
- W9779
- 6-Oxo-piperidine-3-carboxylic acid methyl ester
- Z795248068
- 6-Oxopiperidine-3-carboxylic acid methyl ester
- CS-0044684
- Methyl (S)-6-Oxopiperidine-3-carboxylate
- SCHEMBL8262495
- AS-33734
- MFCD17016096
- J-522564
- SB16229
- DTXSID60340853
- SY097006
- AKOS015909561
- Methyl6-oxopiperidine-3-carboxylate
- SY343979
- MFCD28502003
- SB16228
- MFCD28502002
- SY343978
- EN300-314255
- Methyl (R)-6-Oxopiperidine-3-carboxylate
- 958991-06-5
- DB-027122
-
- MDL: MFCD17016096
- Piscine à noyau: 1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)
- La clé Inchi: YORUFIOEZHJAEZ-UHFFFAOYSA-N
- Sourire: O=C1CCC(C(OC)=O)CN1
Propriétés calculées
- Qualité précise: 157.07389321g/mol
- Masse isotopique unique: 157.07389321g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 179
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.5
- Surface topologique des pôles: 55.4
Methyl 6-oxopiperidine-3-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03499-25G |
methyl 6-oxopiperidine-3-carboxylate |
958991-06-5 | 97% | 25g |
¥ 5,860.00 | 2023-04-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IM396-200mg |
Methyl 6-oxopiperidine-3-carboxylate |
958991-06-5 | 95% | 200mg |
158.0CNY | 2021-07-15 | |
Chemenu | CM109224-1g |
methyl 6-oxopiperidine-3-carboxylate |
958991-06-5 | 97% | 1g |
$80 | 2023-02-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03499-10G |
methyl 6-oxopiperidine-3-carboxylate |
958991-06-5 | 97% | 10g |
¥ 2,626.00 | 2023-04-12 | |
abcr | AB453528-250mg |
Methyl 6-oxopiperidine-3-carboxylate; . |
958991-06-5 | 250mg |
€131.10 | 2023-09-03 | ||
Chemenu | CM109224-10g |
methyl 6-oxopiperidine-3-carboxylate |
958991-06-5 | 97% | 10g |
$605 | 2021-08-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51825-1g |
Methyl 6-oxopiperidine-3-carboxylate |
958991-06-5 | 95% | 1g |
¥385.0 | 2023-09-05 | |
Fluorochem | 092152-250mg |
Methyl 6-oxopiperidine-3-carboxylate |
958991-06-5 | 95% | 250mg |
£41.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M40980-100mg |
Methyl 6-oxopiperidine-3-carboxylate |
958991-06-5 | 95% | 100mg |
¥32.0 | 2024-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893755-5g |
Methyl 6-oxopiperidine-3-carboxylate |
958991-06-5 | 95% | 5g |
1,666.80 | 2021-05-17 |
Methyl 6-oxopiperidine-3-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrogen , Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Tetrahydrofuran , Water ; 24 h, 50 bar, 40 °C
1.2 Reagents: Sodium carbonate
1.2 Reagents: Sodium carbonate
Référence
Méthode de production 2
Conditions de réaction
Référence
- Quinazoline derivatives as inhibitors of menin and MLL interaction and their preparation, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Sulfuric acid ; 10 h, reflux
Référence
- Preparation of heterocyclic compounds as antagonists of prostaglandin E2 (PGE2) receptor, World Intellectual Property Organization, , ,
Methyl 6-oxopiperidine-3-carboxylate Raw materials
Methyl 6-oxopiperidine-3-carboxylate Preparation Products
Methyl 6-oxopiperidine-3-carboxylate Littérature connexe
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Classification associée
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines Acides piperidinocarboxyliques
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines Acides piperidinocarboxyliques et dérivés Acides piperidinocarboxyliques
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:958991-06-5)Methyl 6-oxopiperidine-3-carboxylate

Pureté:99%
Quantité:25g
Prix ($):486.0